molecular formula C16H20N2O5 B045812 Boc-5-hydroxy-L-tryptophan CAS No. 119768-45-5

Boc-5-hydroxy-L-tryptophan

Cat. No. B045812
CAS RN: 119768-45-5
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-ZDUSSCGKSA-N
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Description

Boc-5-hydroxy-L-tryptophan is an amino acid and a precursor of the neurotransmitter serotonin. It is used as a dietary supplement for its antidepressant, appetite suppressant, and sleep aid properties .


Synthesis Analysis

The synthesis of 5-Hydroxytryptophan (5-HTP) starts with the essential amino acid tryptophan, which is metabolized to 5-HTP by tryptophan hydroxylase (TPH). This process has been studied in metabolically engineered E. coli, where a novel biosynthetic pathway was designed leading to the production of 5-HTP from glucose .


Molecular Structure Analysis

The molecular formula of Boc-5-hydroxy-L-tryptophan is C16H20N2O5, and its molecular weight is 320.34 g/mol . The IUPAC name is (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .


Chemical Reactions Analysis

The chemical reactions involving 5-HTP are primarily its conversion to serotonin and melatonin. The decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in various physiological processes .


Physical And Chemical Properties Analysis

Boc-5-hydroxy-L-tryptophan has a molecular weight of 320.34 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Neurotransmitter Modulation

Boc-5-HTP is a precursor to serotonin (5-hydroxytryptamine), a neurotransmitter involved in mood regulation, sleep, and appetite. By increasing serotonin levels, Boc-5-HTP may help manage depression, anxiety, and other mood disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for oral supplementation .

Depression and Mood Disorders

As a serotonin precursor, Boc-5-HTP supplementation may alleviate symptoms of depression. It can enhance serotonin synthesis, potentially improving mood, sleep quality, and overall well-being. Clinical studies have explored its efficacy in treating depression, although further research is needed .

Fibromyalgia

Fibromyalgia is characterized by widespread pain, fatigue, and sleep disturbances. Boc-5-HTP has shown promise in managing fibromyalgia symptoms, possibly by modulating serotonin levels. It may alleviate pain, enhance sleep, and improve quality of life for affected individuals .

Obesity and Appetite Control

Boc-5-HTP’s role in appetite regulation makes it relevant for weight management. By increasing serotonin availability, it may reduce cravings, promote satiety, and curb binge eating. However, consult a healthcare professional before using it for weight loss purposes .

Chronic Headaches and Migraines

Serotonin dysregulation is implicated in migraines and chronic headaches. Boc-5-HTP’s potential to enhance serotonin synthesis suggests it could be beneficial in preventing or reducing headache frequency. Clinical trials have explored its efficacy in this context .

Insomnia and Sleep Disorders

Boc-5-HTP’s ability to boost serotonin levels may improve sleep quality and regulate sleep-wake cycles. It could be a natural alternative for managing insomnia. However, dosing and safety considerations are essential, especially when combining it with other medications .

Mechanism of Action

Target of Action

Boc-5-hydroxy-L-tryptophan is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way

Biochemical Pathways

Boc-5-hydroxy-L-tryptophan is likely involved in the biosynthesis of serotonin from tryptophan . In a distinctive 5-HTP biosynthetic route, the unnatural substrate anthranilate is first converted into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then 5-HAA is transformed to 5-HTP using the E. coli endogenous tryptophan synthesis pathway

Result of Action

It is known that the compound is used in proteomics research , suggesting that it may have some effect at the molecular and cellular level.

Safety and Hazards

Boc-5-hydroxy-L-tryptophan should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation should be prevented. It should not be ingested or inhaled .

Future Directions

5-HTP plays a major role in both neurological and metabolic diseases, and its synthesis from tryptophan represents the limiting step in serotonin and melatonin biosynthesis . Therefore, future research may focus on optimizing the synthesis process and exploring its therapeutic applications.

properties

IUPAC Name

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELADEDZLOFFTA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-hydroxy-L-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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